3-氯-5-(氯羰基)苯基硼酸,酸酐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a chemical compound with the molecular formula C14H8B2Cl4O5 . Its molecular weight is 419.65 . The IUPAC name for this compound is bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is 1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride include a molecular weight of 419.65 . The compound is stored at room temperature . More specific properties like boiling point, density, etc., are not provided in the search results.科学研究应用

Catalysis and Organic Synthesis

Phenylboronic acids have been recognized for their catalytic roles in facilitating dehydrative condensation between carboxylic acids and amines, leading to the efficient synthesis of α-dipeptides. The ortho-substituent on the phenylboronic acid moiety is crucial for preventing amine coordination, thus enhancing the catalytic process (Wang, Lu, & Ishihara, 2018). Additionally, phenylboronic acids facilitate triple condensation reactions with phloroglucinol and unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives, showcasing their versatility in synthesizing complex organic molecules (Pettigrew, Cadieux, So, & Wilson, 2005).

Chromatographic Analysis

In chromatography, derivatives of phenylboronic acid have been utilized to improve the gas chromatographic properties of certain compounds, indicating their usefulness in trace analysis and structural confirmation through gas chromatography-mass spectrometry techniques (Rodman & Ross, 1986).

Cross-Coupling Reactions

The cross-coupling reactions, such as those modeled on the Suzuki reaction, involve the use of phenylboronic acid with acetic anhydride. These reactions have been extensively studied through DFT calculations, revealing viable catalytic cycles and the importance of phenylboronic acid in facilitating these processes (Goossen, Koley, Hermann, & Thiel, 2006).

Nanotechnology and Drug Delivery

Phenylboronic acid-decorated nanoparticles have been developed for targeted drug delivery, exploiting the ability of phenylboronic acid to enhance tumor targeting and penetration. Such nanoparticles demonstrate improved tumor accumulation and antitumor effects, highlighting their potential in medical applications (Wang, Wei, Cheng, Wang, & Tang, 2016).

属性

CAS 编号 |

957120-24-0 |

|---|---|

产品名称 |

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride |

分子式 |

C7H3BCl2O2 |

分子量 |

200.81 g/mol |

IUPAC 名称 |

3-chloro-5-oxoboranylbenzoyl chloride |

InChI |

InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |

InChI 键 |

NNGSOHKTJKSZCB-UHFFFAOYSA-N |

SMILES |

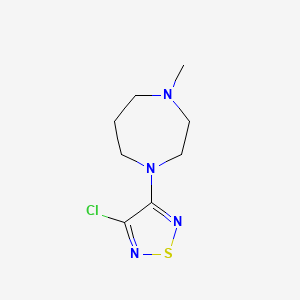

B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

规范 SMILES |

B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

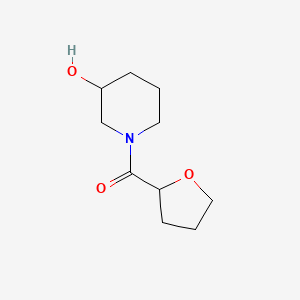

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

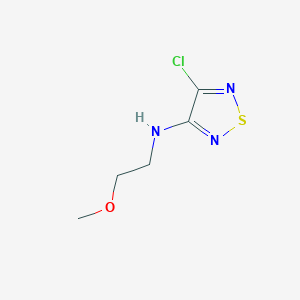

amine](/img/structure/B1486593.png)